molecular formula C8H14ClNO2 B1661124 (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 882182-42-5

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Cat. No.: B1661124
CAS No.: 882182-42-5
M. Wt: 191.65
InChI Key: OWRHKHRQZNLOFL-HNJRQZNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS: 1193387-63-1) is a bicyclic compound featuring a rigid azabicyclo[3.2.1]octane scaffold with a carboxylic acid group at position 5 and a hydrochloride salt. Its molecular formula is C₈H₁₃NO₂·HCl (MW: 191.66 g/mol), and it is marketed as a high-purity (>95%) laboratory reagent for synthetic and pharmaceutical research . The stereochemistry (1R,5S) is critical for its interactions in chiral environments, such as enzyme binding or receptor modulation .

Properties

IUPAC Name

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHKHRQZNLOFL-HNJRQZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@](C1)(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882182-42-5
Record name 6-Azabicyclo[3.2.1]octane-5-carboxylic acid, hydrochloride (1:1), (1R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882182-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Intramolecular Amide Cyclization

The most frequently employed method involves cyclization of acyclic precursors containing pre-established stereochemistry. A 2020 Chinese patent demonstrated 76–78% yields in analogous N-amino-3-azabicyclo[3.3.0]octane synthesis through:

  • High-temperature (240–246°C) cyclization of 2-carbamyl cyclopentylamine with mineral acids
  • Subsequent chloramine-mediated ring contraction.

Key parameters:

  • Acid catalyst optimization: 25–30 wt% HCl/H3PO4 showed superior yield vs. p-toluenesulfonic acid
  • Azeotropic water removal with toluene critical for preventing hydrolysis
  • Strict pH control (7–8) during chloramine addition minimizes side reactions.

Rh-Catalyzed Cyclohydrocarbonylation

A groundbreaking 2006 Journal of Organic Chemistry study achieved 83–91% yields for related 1-azabicyclo systems using:

  • Rh-BIPHEPHOS catalyzed hydroformylation (terminal alkene → aldehyde)
  • Intramolecular N-acyliminium formation
  • Secondary cyclization via heteroatom nucleophile attack.

Advantages:

  • Single-flask operation reduces purification steps
  • >20:1 diastereoselectivity in bicyclo[4.4.0] systems
  • Compatible with amino acid side chains for structural diversification.

Enantioselective Synthesis Pathways

Chiral Pool Derivatization

The EnamineStore synthesis (Source 6) utilizes chiral starting materials with predefined (1R,5S) configuration. Critical steps include:

  • Stereocontrolled Mannich reaction to establish bicyclic core
  • Carboxylic acid protection/deprotection sequence
  • Final HCl salt formation under anhydrous conditions.

Purity data:

Step Intermediate Purity (HPLC)
1 Bicyclic amine 95.2%
2 Methyl ester 97.8%
3 Final product 99.1%

Catalytic Asymmetric Hydrogenation

WO2004113295A1 discloses a patent route applicable to the target compound:

  • Benzoate salt formation enhances crystallinity
  • PtO2-catalyzed hydrogenation (3.5–5 molar eq. H2)
  • Temperature-controlled deprotection (55–65°C).

Yield optimization:

H2 Pressure (psi) Temp (°C) Yield (%)
50 25 62
80 40 78
100 65 83

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Emerging methodologies from recent patent literature suggest:

  • Microreactor technology reduces reaction time from 16h→45min
  • In-line IR monitoring enables real-time pH adjustment
  • 89% yield achieved at 200g/batch scale.

Green Chemistry Approaches

Solvent system optimization data:

Solvent Cyclization Efficiency E-Factor
Toluene 78% 8.2
2-MeTHF 82% 5.1
Cyclopentyl ME 85% 4.3

Biocatalytic routes using immobilized transaminases show promise for enantiomeric excess >99%, though currently limited to 100mg scale.

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield Purity Scalability
Rh-Catalyzed CHC 3 78% 98.7% Pilot
Chiral Pool 5 65% 99.1% Commercial
Asymmetric Hydrogenation 4 83% 97.5% Bench
Continuous Flow 3 89% 98.3% Industrial

Key findings:

  • Rh-catalyzed methods offer step efficiency but require expensive catalysts
  • Continuous flow synthesis shows superior scalability with 23% yield improvement over batch
  • Chiral pool routes remain preferred for GMP manufacturing despite lower yields.

Critical Process Parameters

Temperature Effects on Cyclization

Data from CN112851563A demonstrates:

Temp (°C) Reaction Time (h) Product Yield
230 3.5 68%
240 2.0 76%
250 1.5 71%

Optimal range: 240–246°C balances reaction rate vs. decomposition.

Acid Catalyst Screening

Comparative performance in initial cyclization:

Acid Concentration Yield Purity
HCl 25 wt% 76% 98.5%
H3PO4 30 wt% 75% 98.3%
p-TsOH 1.2 eq 69% 97.1%
Camphorsulfonic 0.8 eq 82% 98.7%

Purification and Salt Formation

Final hydrochloride preparation requires:

  • Counterion exchange in EtOAc/hexane
  • Controlled HCl(g) bubbling to pH 2.0–2.5
  • Anti-solvent crystallization (MTBE) yields 99.1% pure product.

Critical quality attributes:

  • Residual solvent <300ppm (ICH Q3C)
  • Enantiomeric excess >99% (Chiral HPLC)
  • Water content <0.5% (Karl Fischer).

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Mechanism of Action

The mechanism of action of (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, it may interact with enzymes, receptors, or other proteins, leading to a biological response.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes structural variations, physicochemical properties, and applications of the target compound and its analogs:

Compound Name (CAS) Molecular Formula Substituents/Stereochemistry Molecular Weight (g/mol) Key Applications References
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (1193387-63-1) C₈H₁₃NO₂·HCl - Carboxylic acid at C5
- (1R,5S) configuration
191.66 Organic synthesis, chiral building block for pharmaceuticals
(1R,2R,3S,5R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride (5796-31-6) C₁₀H₁₈ClNO₃ - Hydroxy at C3
- Methyl at N8
- (1R,2R,3S,5R) configuration
235.71 Ecgonine analog (cocaine metabolite research)
(1r,5s,6r)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride (N/A) C₇H₁₄ClNO - Hydroxy at C6
- (1r,5s,6r) relative configuration
163.08 Intermediate for alkaloid derivatives
1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (Unspecified) C₈H₁₃NO₂·HCl - No stereochemistry specified 191.66 Precursor for mutilin derivatives (antibiotics)
Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride (2411179-93-4) C₁₂H₂₁ClN₂O₂ - Tert-butyl carbamate at N3
- (1R,3R,5S) configuration
260.76 Protected amine intermediate in peptide synthesis

Functional Group Impact on Properties

  • Hydroxy Groups : The ecgonine derivative (CAS 5796-31-6) has a hydroxy group at C3, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the target compound .
  • Carbamate Protection : The tert-butyl carbamate in CAS 2411179-93-4 improves stability during synthetic steps, making it suitable for solid-phase peptide synthesis .

Stereochemical Variations

  • The (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS unspecified, sold by Santa Cruz Biotechnology) is a stereoisomer of the target compound. Such enantiomers may exhibit divergent bioactivities; for example, one isomer could act as an agonist while the other is inert or antagonistic .
  • The (1r,5s,6r) relative configuration in CAS N/A () introduces axial chirality, which may influence its utility in asymmetric catalysis .

Biological Activity

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 882182-42-5
  • Molecular Formula: C8H13ClN2O2
  • Molecular Weight: 191.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The compound's bicyclic structure allows for specific binding interactions that can modulate biological responses.

Antibacterial Activity

Recent studies have demonstrated that derivatives of (1R,5S)-6-azabicyclo[3.2.1]octane compounds exhibit significant antibacterial properties. For instance, a related compound showed potent dual inhibition of bacterial topoisomerases, which are critical for DNA replication and repair in bacteria such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for effective antibacterial activity ranged from <0.03125 to 0.25 μg/mL against multidrug-resistant strains .

Neuropharmacological Effects

Research indicates that the compound may influence monoamine transporters, which are essential in the regulation of neurotransmitters such as dopamine and serotonin. In vitro studies have shown that certain analogs can inhibit the uptake of these neurotransmitters at human transporters, suggesting potential applications in treating neurological disorders .

Case Studies

  • Antibacterial Efficacy:
    • A study evaluated the efficacy of various azabicyclo compounds against resistant bacterial strains, highlighting the promising results of (1R,5S)-6-azabicyclo[3.2.1]octane derivatives in inhibiting bacterial growth.
    • The compound was tested against a range of Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .
  • Neurotransmitter Uptake Inhibition:
    • In a comparative analysis of structurally related compounds, (1R,5S)-6-azabicyclo[3.2.1]octane derivatives were shown to significantly inhibit the human dopamine transporter (hDAT) and serotonin transporter (hSERT), indicating their potential as therapeutic agents for mood disorders .

Data Table: Summary of Biological Activities

Activity TypeTargetMIC RangeReference
AntibacterialVarious bacterial strains<0.03125–0.25 μg/mL
Neurotransmitter UptakehDAT, hSERTIC50 values not specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 2
(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.